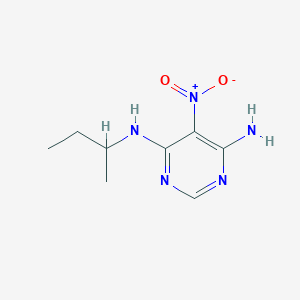

N4-(sec-butyl)-5-nitropyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

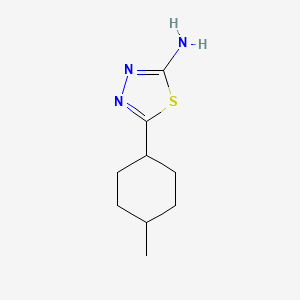

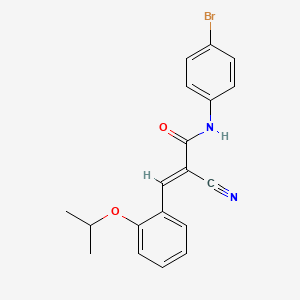

The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . The “N4-(sec-butyl)-5-nitro” part suggests that a sec-butyl group is attached to the 4th nitrogen of the pyrimidine ring and a nitro group is attached at the 5th position.

Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrimidine ring with a sec-butyl group attached to one nitrogen and a nitro group attached to a carbon. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis

The high-temperature gas phase chemistry of butyl radical isomers has been investigated in a combined experimental and theoretical study . Organic nitrites were used as convenient and clean sources of each of the butyl radical isomers .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, sec-butyl acetate, a related compound, is a colorless, flammable liquid with a sweet smell of banana or apple . It’s used as an industrial solvent .Scientific Research Applications

Biotransformation and Environmental Impact

The compound N-sec-Butyl-4-tert-butyl-2,6-dinitroaniline, closely related to N4-(sec-butyl)-5-nitropyrimidine-4,6-diamine, has been studied for its persistence as a dinitroaniline herbicide and its impact on the environment. Notably, a novel pathway for the initial biotransformation of this compound was discovered through the isolation of a butralin-degrading soil bacterium, Sphingopyxis sp. strain HMH. This study revealed the enzyme NfnB, a flavin-nitroreductase, as a key player in this biotransformation, initiating a unique degradation pathway of the compound. The investigation provided significant insights into the degradation mechanism of such compounds, which is crucial for understanding their environmental fate and potential impact on agricultural soil ecosystems (Ghatge et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-N-butan-2-yl-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2/c1-3-5(2)12-8-6(13(14)15)7(9)10-4-11-8/h4-5H,3H2,1-2H3,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKQFKNRTQZULE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Thiophen-3-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2471056.png)

![ethyl 2-(5-bromothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2471059.png)

![2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2471061.png)

![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2471071.png)

![5-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2471072.png)

![Ethyl 4-{[(2Z)-2-[(6-methylpyridin-2-YL)imino]-4-oxo-1,3-thiazolidin-5-YL]methyl}benzoate](/img/structure/B2471078.png)